2-Ethyl-2-methylacetoacetamide

描述

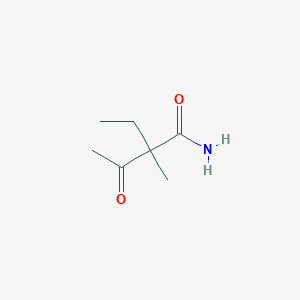

2-Ethyl-2-methylacetoacetamide is a branched alkyl-substituted acetoacetamide derivative. The molecule consists of a central acetamide backbone (CH₃CONH₂) modified with ethyl (-CH₂CH₃) and methyl (-CH₃) groups at the alpha-carbon position. This substitution pattern introduces steric hindrance and influences physicochemical properties such as solubility, boiling point, and reactivity. Acetoacetamides are typically intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their keto-enol tautomerism and nucleophilic reactivity .

属性

分子式 |

C7H13NO2 |

|---|---|

分子量 |

143.18 g/mol |

IUPAC 名称 |

2-ethyl-2-methyl-3-oxobutanamide |

InChI |

InChI=1S/C7H13NO2/c1-4-7(3,5(2)9)6(8)10/h4H2,1-3H3,(H2,8,10) |

InChI 键 |

KHSVWMWWGQUWRY-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)(C(=O)C)C(=O)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2-Ethyl-2-methylacetoacetamide to structurally related compounds based on functional groups, substituents, and applications.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Molecular Formula : C₅H₇N₃O₂

- Key Features: Contains a cyano (-CN) group and a methylamino carbonyl (-NHCOCH₃) substituent.

- Comparison: Reactivity: The cyano group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the ethyl/methyl substituents in the target compound. Toxicity: Limited toxicological data are available for this compound, a common issue for understudied acetamide derivatives .

- Applications : Likely used in specialty chemical synthesis, whereas this compound may favor bulk applications due to simpler substituents.

Ethyl 2-phenylacetoacetate

- Molecular Formula : C₁₂H₁₄O₃

- Key Features : An ester derivative with a phenyl (-C₆H₅) group and ethyl ester (-COOCH₂CH₃).

- Comparison :

- Stability : The ester group is more prone to hydrolysis than the amide group in this compound, limiting its use in aqueous environments.

- Applications : Widely used as a precursor for phenyl-containing heterocycles (e.g., chromones), whereas the target compound’s amide group may facilitate peptide coupling reactions .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Molecular Formula : C₁₄H₂₂N₂O

- Key Features: Incorporates a diethylaminoethyl (-CH₂CH₂N(CH₂CH₃)₂) side chain.

- Comparison: Basicity: The tertiary amine group confers water solubility in acidic conditions, unlike the non-ionic this compound. Bioactivity: Such substituents are common in drug candidates (e.g., local anesthetics), suggesting divergent applications compared to the target compound’s synthetic utility .

Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate

- Molecular Formula : C₁₄H₁₆O₃

- Key Features : Contains a chromene ring system fused with an ethyl ester.

- Comparison: Aromaticity: The chromene moiety enables UV absorption and fluorescence, properties absent in this compound. Applications: Likely used in dyes or sensors, contrasting with the target compound’s role in non-optical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。